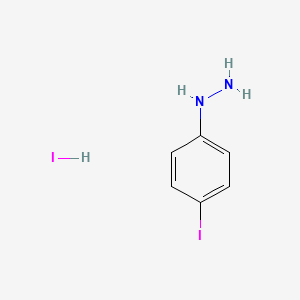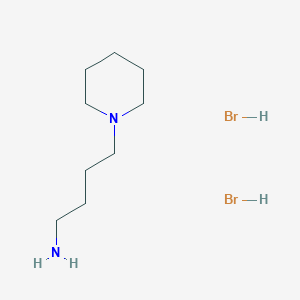
4-(Piperidin-1-YL)butan-1-amine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-1-YL)butan-1-amine dihydrobromide is a chemical compound that features a piperidine ring, a common structural motif in medicinal chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-YL)butan-1-amine dihydrobromide typically involves the reaction of 4-chlorobutan-1-amine with piperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the piperidine ring. The resulting product is then treated with hydrobromic acid to form the dihydrobromide salt.
Reaction Conditions:
Reagents: 4-chlorobutan-1-amine, piperidine, hydrobromic acid
Solvent: Typically anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-YL)butan-1-amine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
4-(Piperidin-1-YL)butan-1-amine dihydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-YL)butan-1-amine dihydrobromide involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The piperidine ring is known to mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. This interaction can lead to changes in neurotransmitter release and uptake, ultimately affecting neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a similar structure but lacking the butan-1-amine side chain.
4-(Piperidin-1-YL)butan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
N-Methylpiperidine: A methylated derivative of piperidine.
Uniqueness
4-(Piperidin-1-YL)butan-1-amine dihydrobromide is unique due to its combination of a piperidine ring and a butan-1-amine side chain, which imparts distinct chemical and biological properties. This structural arrangement allows for versatile chemical reactivity and potential therapeutic applications, distinguishing it from other piperidine derivatives.
Properties
IUPAC Name |
4-piperidin-1-ylbutan-1-amine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2BrH/c10-6-2-5-9-11-7-3-1-4-8-11;;/h1-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYDNOPVGAJMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCN.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
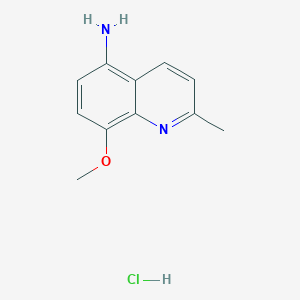
![4-[(Isopropylamino)methyl]benzoic acid hydrochloride](/img/structure/B7829780.png)
![(2-Dibenzo[b,d]furan-2-ylethyl)amine hydrochloride](/img/structure/B7829788.png)
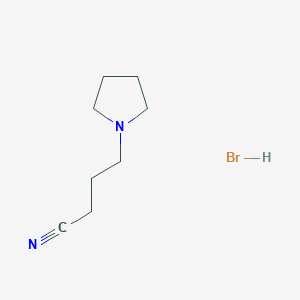
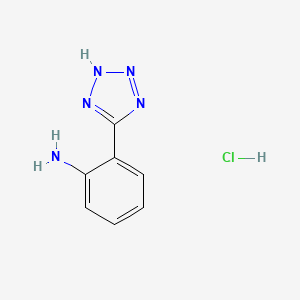
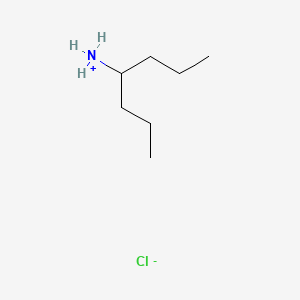
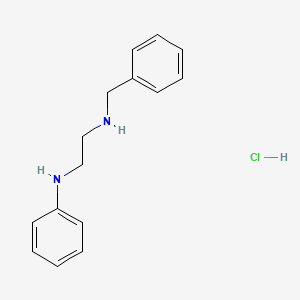
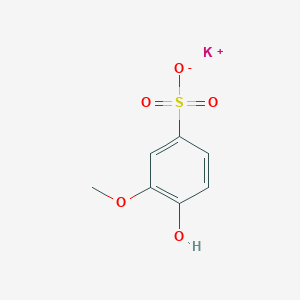
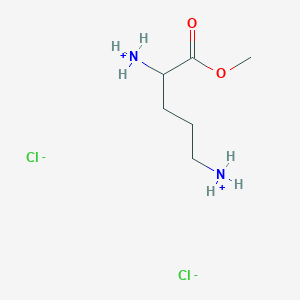
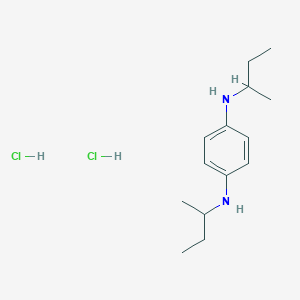
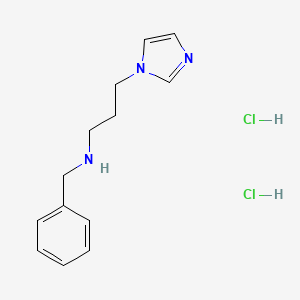
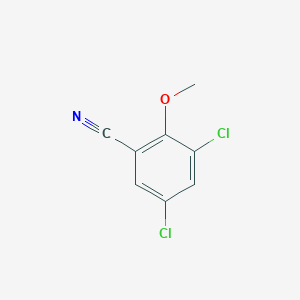
![[1-Carboxy-2-(diaminomethylideneamino)ethyl]azanium;chloride](/img/structure/B7829868.png)
